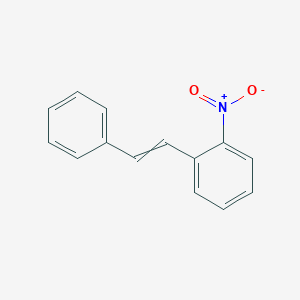

2-nitrostilbene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C14H11NO2 |

|---|---|

分子量 |

225.24 g/mol |

IUPAC 名称 |

1-nitro-2-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H |

InChI 键 |

RYJATPLJVSILLB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 2 Nitrostilbene and Its Complex Derivatives

Transition Metal-Catalyzed Synthetic Routes to 2-Nitrostilbene Core Structures

The formation of the carbon-carbon double bond in this compound is efficiently achieved using various transition metal catalysts. Palladium, ruthenium, and rhodium complexes have proven particularly effective, enabling cross-coupling reactions that are foundational to modern organic synthesis.

Palladium-Catalyzed Heck Reactions for Substituted 2-Nitrostilbenes

The Palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides or triflates with alkenes. ulb.ac.be This methodology has been successfully applied to the synthesis of this compound derivatives. A notable advancement is the decarboxylative Heck reaction, which utilizes readily available nitrobenzoic acids as starting materials. researchgate.netkyoto-u.ac.jp

In one approach, 2-nitrobenzoic acid is coupled with styrene (B11656) using a palladium acetate (B1210297) catalyst. researchgate.net The reaction is optimized using copper(II) fluoride (B91410) as an oxidant and p-benzoquinone as an additive to suppress side reactions, achieving high yields of this compound. researchgate.netkyoto-u.ac.jp This method avoids the need for pre-functionalized aryl halides and instead uses carboxylic acids, which are widely available. The process involves a proposed copper-mediated decarboxylation followed by a palladium-catalyzed Heck coupling. researchgate.net This strategy is effective for a range of electron-poor 2-nitrobenzoates and various olefins, consistently producing the (E)-isomer with high selectivity. researchgate.net

Further research has demonstrated that a catalytic system of palladium(II) acetate and P(o-tol)₃ is effective for the Heck reaction between aryl bromides and diarylethylenes, allowing for the synthesis of highly substituted olefins. lookchem.com This sequential and selective double-Heck arylation has been used to produce non-symmetrical nitrostilbene analogues. lookchem.com

Table 1: Palladium-Catalyzed Decarboxylative Heck Reaction for this compound Synthesis

| Entry | Carboxylic Acid Substrate | Olefin Substrate | Catalyst System | Oxidant/Additive | Temp (°C) | Yield (%) | Citation |

| 1 | Potassium 2-nitrobenzoate | Styrene | Pd(OAc)₂ (2 mol %), 1,4,5-triazanaphthalene (4 mol %) | CuF₂ (2 equiv), p-benzoquinone (0.5 equiv) | 120 | 89 | researchgate.net |

| 2 | Potassium 3-methyl-2-nitrobenzoate | Styrene | Pd(OAc)₂ (2 mol %), 1,4,5-triazanaphthalene (4 mol %) | CuF₂ (2 equiv), p-benzoquinone (0.5 equiv) | 130 | 85 | researchgate.net |

| 3 | Potassium 5-fluoro-2-nitrobenzoate | Styrene | Pd(OAc)₂ (2 mol %), 1,4,5-triazanaphthalene (4 mol %) | CuF₂ (2 equiv), p-benzoquinone (0.5 equiv) | 130 | 78 | researchgate.net |

| 4 | Potassium 2-nitrobenzoate | Ethyl acrylate | Pd(OAc)₂ (2 mol %), 1,4,5-triazanaphthalene (4 mol %) | CuF₂ (2 equiv), p-benzoquinone (0.5 equiv) | 130 | 75 | researchgate.net |

Ruthenium-Mediated Cyclization Precursors in Synthesis

Ruthenium catalysts offer powerful alternative pathways for constructing the stilbene (B7821643) backbone, primarily through olefin metathesis. While many studies focus on the subsequent cyclization of 2-nitrostilbenes into indoles using ruthenium catalysts, acs.orgrsc.org the initial formation of the this compound core structure is also achievable with ruthenium-based systems. For instance, the ruthenium complex RuCl₂(p-cymene)(IMes) can act as an efficient precatalyst for the alkene metathesis of styrene derivatives to form stilbenes. mdpi.com This self-metathesis reaction, initiated by styrene, works for substrates bearing both electron-donating and electron-withdrawing groups, yielding (E)-stilbenes exclusively. mdpi.com

Another significant ruthenium-catalyzed method is the semihydrogenation of diaryl alkynes. Using a simple Ru₃(CO)₁₂ catalyst and an alcohol as a hydrogen source, diaryl alkynes can be converted to their corresponding (E)-alkenes with high selectivity, providing a direct route to the stilbene core. acs.org Furthermore, ruthenium(II) complexes have been shown to catalyze the reductive cross-coupling of two different carbonyl compounds to furnish olefins, presenting a versatile method for stilbene synthesis. scilit.com

Once synthesized, this compound serves as a key precursor in ruthenium-catalyzed reductive cyclization reactions to form valuable heterocyclic compounds like indoles. organic-chemistry.org These transformations highlight the dual role of ruthenium in both the synthesis and subsequent functionalization of the this compound scaffold.

Table 2: Ruthenium-Catalyzed Self-Metathesis of Styrene Derivatives

| Entry | Styrene Derivative | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Product | Citation |

| 1 | 4-Methoxystyrene | RuCl₂(p-cymene)(IMes) (5 mol%) | 80 | 3 | >98 | (E)-4,4'-Dimethoxystilbene | mdpi.com |

| 2 | 4-Chlorostyrene | RuCl₂(p-cymene)(IMes) (5 mol%) | 80 | 3 | >98 | (E)-4,4'-Dichlorostilbene | mdpi.com |

| 3 | 4-(Trifluoromethyl)styrene | RuCl₂(p-cymene)(IMes) (5 mol%) | 80 | 3 | 95 | (E)-4,4'-Bis(trifluoromethyl)stilbene | mdpi.com |

Rhodium-Catalyzed Approaches in this compound Synthesis

Rhodium catalysts provide another effective avenue for the synthesis of stilbene derivatives, often through C-H activation pathways. uliege.bemdpi.commarquette.edu This approach allows for the direct alkenylation of arenes without the need for pre-functionalization. mdpi.commarquette.edu Research has demonstrated that a rhodium-catalyzed oxidative arene alkenylation between arenes and styrenes can successfully prepare stilbenes, even with functional groups like nitro present on the olefin. mdpi.commarquette.edu These reactions typically show a preference for meta- and para-alkenylation. marquette.edu

In a different strategy, rhodium catalysts facilitate the addition/elimination of arylaluminum reagents with vinylarenes to produce stilbene derivatives in excellent yields. researchgate.net The presence of a ketone additive, such as diisopropyl ketone, has been found to be crucial for promoting this reaction, leading to quantitative yields of (E)-stilbene. researchgate.net Rhodium catalysts are also employed in the stereoselective synthesis of (Z)-stilbenes through the addition of arylboronic acids to allenic alcohols.

A particularly relevant method involves the rhodium-catalyzed ortho-olefination and subsequent decarboxylation of benzoic acids. This process allows ortho-substituted benzoic acids to react with styrenes, leading to the formation of stilbene and distyrylbenzene (B1252955) derivatives.

Olefination Strategies for this compound Construction

Classic olefination reactions remain a mainstay for the synthesis of alkenes, including this compound. The Horner-Wadsworth-Emmons and related Wittig-Horner reactions are particularly valued for their high stereoselectivity and the ease of purification of their products.

Horner–Wadsworth–Emmons Reactions in Nitrostilbene Chemical Systems

The Horner–Wadsworth–Emmons (HWE) reaction utilizes stabilized phosphonate (B1237965) carbanions, which react with aldehydes or ketones to predominantly form (E)-alkenes. This reaction is highly effective for the synthesis of nitrostilbenes. acs.org The phosphonate carbanions are more nucleophilic and basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction, and the dialkylphosphate by-product is water-soluble, simplifying its removal from the reaction mixture. acs.org

The HWE reaction's stereochemical outcome is influenced by the reaction conditions, but it reliably favors the formation of the thermodynamically more stable (E)-alkene. This method is compatible with a wide array of functional groups, including the nitro group. For instance, the reaction of an appropriate phosphonate with 2-nitrobenzaldehyde (B1664092) provides a direct route to this compound. The use of specific bases and conditions, such as lithium hydroxide, can promote efficient E-stereoselective olefination.

Table 3: Horner-Wadsworth-Emmons Reaction for α,β-Unsaturated Nitrile Synthesis

| Entry | Carbonyl Compound | Phosphonate Reagent | Base | Conditions | Product | Yield (%) | Citation |

| 1 | Cyclohexanone | Diethyl (cyanomethyl)phosphonate | LiOH·H₂O | THF, rt, 3h | Cyclohexylideneacetonitrile | 95 | |

| 2 | 4-Nitroacetophenone | Diethyl (cyanomethyl)phosphonate | LiOH·H₂O | THF, rt, 4h | 3-(4-Nitrophenyl)but-2-enenitrile | 88 | |

| 3 | Acetophenone | Diethyl (cyanomethyl)phosphonate | LiOH·H₂O | THF, rt, 3h | 3-Phenylbut-2-enenitrile | 92 |

Wittig-Horner Olefination Variants for Stilbene Formation

The terms Wittig-Horner and Horner-Wadsworth-Emmons are often used interchangeably to describe the olefination reaction involving phosphonate-stabilized carbanions. acs.orgscilit.com This modified Wittig reaction has become a preferred method for constructing trans-double bonds due to its milder conditions, simpler operation, and higher yields compared to the classic Wittig reaction.

In the synthesis of hydroxylated stilbenes, the Wittig-Horner reaction has been used to construct the trans-stilbene (B89595) core structure from a protected phenolic aldehyde. scilit.com An optimized Wittig-Horner reaction using NaH as a base in tetrahydrofuran (B95107) (THF) at reflux resulted in a 99% yield of a single (E)-stilbene isomer, demonstrating the method's superior (E)-selectivity compared to the standard Wittig reaction using triphenylphosphine. These variants provide a robust and highly stereoselective tool for the synthesis of this compound and its complex derivatives, starting from 2-nitrobenzaldehyde and a suitable benzylphosphonate.

Reductive N-Heterocyclization Pathways Initiated from 2-Nitrostilbenes

The selective reduction of the nitro group in 2-nitrostilbenes, followed by intramolecular cyclization, provides a powerful route to synthesize nitrogen-containing heterocyclic compounds, particularly indoles. This section details modern catalytic methods developed to achieve this transformation efficiently.

The palladium-catalyzed deoxygenation of o-vinylnitrobenzenes, such as 2-nitrostilbenes, using carbon monoxide (CO) as the terminal reductant represents a sophisticated method for producing indoles in a continuous flow environment. rsc.orgrsc.org This approach offers high reaction rates and clean conversions, generating carbon dioxide as the sole stoichiometric byproduct. rsc.orguni-graz.atresearchgate.net The reaction typically proceeds with catalyst loadings of 1 to 2 mol% of palladium(II) acetate (Pd(OAc)₂), often in the presence of specific ligands like phenanthroline. rsc.orgrsc.org

In a typical continuous flow setup, a solution of the this compound derivative and the palladium catalyst is passed through a heated, pressurized reactor into which carbon monoxide is introduced. rsc.orgresearchgate.net A variety of substituted 2-nitrostilbenes and related o-nitrostyrenes can be converted into their corresponding indoles in good to excellent yields, often within 15 to 30 minutes at a reaction temperature of 140 °C and CO pressures of 10–20 bar. rsc.orguni-graz.atresearchgate.net A notable feature of this process is that the catalytically inactive palladium(0) species tends to deposit within the reactor channels, which allows for its efficient recovery post-reaction. rsc.orgrsc.org

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 1 mol% Pd(OAc)₂ / 2 mol% phen / 20 mol% Bu₃N | 140 °C, ~3 min residence time | 2-Phenylindole (B188600) | >95% Conversion | rsc.org |

| Various o-vinylnitrobenzenes | 1-2 mol% Pd(OAc)₂ with ligands | 140 °C, 10-20 bar CO, 15-30 min | Corresponding Indoles | Good to Excellent | rsc.orgresearchgate.net |

An alternative to transition metal catalysts involves the use of elemental sulfur to facilitate the reductive N-heterocyclization of 2-nitrostilbenes with carbon monoxide. clockss.org This method provides a pathway to various indole (B1671886) derivatives in moderate to good yields and presents an advantage by avoiding the use of expensive or toxic heavy metals. clockss.org The reaction is typically performed by treating a this compound with CO in the presence of sulfur and a base, such as triethylamine (B128534), in a suitable solvent like DMF or DMA at elevated temperatures. clockss.org

Optimization studies have shown that reaction conditions influence the yield of the resulting indole. For instance, the reaction of this compound (1a) with carbon monoxide (30 atm) in the presence of sulfur and triethylamine in DMF at 120 °C for 24 hours yielded 2-phenylindole (2a) in 59% yield. clockss.org Elevating the temperature to 150 °C improved the yield. clockss.org The process can also utilize a catalytic amount of sulfur, with research demonstrating that 2-phenylindole could be formed in 200% yield based on the initial amount of sulfur. clockss.org

| Substrate | Conditions | Solvent | Yield of Indole Product | Reference |

|---|---|---|---|---|

| This compound | 30 atm CO, S, Et₃N, 120 °C, 24 h | DMF | 59% | clockss.org |

| This compound | 30 atm CO, S, Et₃N, 120 °C, 24 h | DMA | 56% | clockss.org |

| This compound | 30 atm CO, S, Et₃N, 150 °C, 24 h | DMF | 62% | clockss.org |

| 1-(4-Methoxy-2-nitrostyryl)benzene | 30 atm CO, S, Et₃N, 150 °C, 24 h | DMF | 43% | clockss.org |

Sulfur-Assisted Reductive N-Heterocyclization Processes

Synthesis of Functionally Enriched this compound Derivatives

Beyond serving as precursors for heterocycles, the this compound scaffold can be elaborated to create functionally complex molecules. This includes the preparation of Schiff base derivatives and the design of advanced materials for nonlinear optics.

Schiff base derivatives can be readily prepared from nitrostilbenes that contain a primary amine functionality. nih.gov The synthesis typically involves a condensation reaction between an amino-nitrostilbene, such as (E)-4-(4-nitrostyryl)aniline, and an appropriate aldehyde. nih.gov This reaction is often carried out by refluxing the reactants in an ethanolic solution, sometimes using a Dean-Stark apparatus to remove water and drive the reaction to completion. nih.gov

The resulting imine (Schiff base) compounds are characterized by various spectroscopic techniques. nih.govresearchgate.net The formation of the characteristic imine (C=N) bond is confirmed by Fourier Transform Infrared (FTIR) spectroscopy, which shows a distinct stretching vibration in the range of 1604–1608 cm⁻¹. researchgate.net Further structural confirmation is obtained from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals the chemical shifts associated with the imine group and the rest of the molecule. nih.govresearchgate.net

| Derivative Name | Starting Materials | Key Spectroscopic Data (C=N Imine Group) | Reference |

|---|---|---|---|

| (E)-N-(4-methylbenzylidene)-4-((E)-4-nitrostyryl)aniline (NO₂Me) | (E)-4-(4-nitrostyryl)aniline + p-tolualdehyde | FTIR: ~1604 cm⁻¹, ¹H NMR (δ): ~8.34 ppm | nih.govresearchgate.net |

| (E)-N-(4-methoxybenzylidene)-4-((E)-4-nitrostyryl)aniline (NO₂OMe) | (E)-4-(4-nitrostyryl)aniline + p-anisaldehyde | FTIR: ~1608 cm⁻¹, ¹³C NMR (δ): ~158.78 ppm | nih.govresearchgate.net |

| (E)-N-(4-ethylbenzylidene)-4-((E)-4-nitrostyryl)aniline (NO₂Et) | (E)-4-(4-nitrostyryl)aniline + p-ethylbenzaldehyde | FTIR: ~1605 cm⁻¹, ¹³C NMR (δ): ~158.80 ppm | nih.govresearchgate.net |

Nitrostilbene derivatives are prominent components in the design of organic nonlinear optical (NLO) chromophores. researchgate.net These materials are built on a "push-pull" architecture, where a strong electron-donating group (D) and a strong electron-accepting group (A) are connected through a π-conjugated bridge. The nitro group (–NO₂) serves as an excellent electron acceptor, while the stilbene unit provides the necessary π-electron system for efficient intramolecular charge transfer (ICT).

The synthesis of these NLO chromophores involves strategically assembling the donor, π-bridge, and acceptor components. researchgate.net For example, 4-[N,N-dimethylamino]-4′-nitrostilbene (DANS) is a classic NLO chromophore where the dimethylamino group is the donor and the nitro group is the acceptor, linked by the stilbene bridge. Research focuses on creating new derivatives by modifying the donor or the π-bridge to enhance the material's hyperpolarizability (a measure of NLO activity) and improve other properties like thermal stability and processability. researchgate.netrsc.org For instance, dicyanomethylenedihydrofuran-based moieties have been explored as alternative acceptors, showing strong NLO performance. researchgate.net

| Chromophore Type | Structural Feature | NLO Property/Significance | Reference |

|---|---|---|---|

| D-π-A Stilbene | Donor-stilbene-NO₂ | Forms a "push-pull" system for NLO activity. | |

| Dinitrostilbene-based | Contains two nitro groups as acceptors. | Shows a reduced nonlinear response compared to mono-nitro analogues. | researchgate.net |

| Azocarbazole-based | Carbazole donor linked to a nitro-acceptor via a diazo bridge. | Dual functional chromophore providing both NLO activity and photoconductivity. |

Synthetic Approaches to Branched Fluorescent Nitrostilbene Architectures

The development of branched fluorescent nitrostilbene architectures, such as dendrimers, represents a sophisticated area of organic synthesis. These highly organized, branched polymeric molecules are constructed around a core with repeating branching units. wikipedia.orgscispace.com The unique three-dimensional and monodisperse structure of dendrimers, which includes a core, an inner shell, and an outer shell, allows for precise control over properties like solubility and thermal stability. wikipedia.orgnih.gov Synthetic strategies are crucial for controlling the size and number of branches, which in turn influences the material's photophysical properties. wikipedia.org

Two primary methods are employed for dendrimer synthesis: the divergent approach and the convergent approach. wikipedia.orgnih.gov

Divergent Synthesis: This method begins at a multifunctional core and extends outwards. The core molecule reacts with monomers that have one reactive group and multiple dormant groups. scispace.com This process adds the first "generation" of branches. The new periphery is then activated to react with more monomers, and this iterative process is repeated to build successive generations. scispace.comnih.gov This approach is efficient for producing large quantities of dendrimers, as each step theoretically doubles the molar mass. scispace.com For example, the synthesis of large, virus-sized dendrimers has been achieved using an iterative divergent approach with a monochlorotriazine macromonomer, which allows for two generations of growth in a single cycle. nih.gov

Convergent Synthesis: Developed to overcome some limitations of the divergent method, the convergent approach starts from the outside and builds inwards. scispace.com The synthesis begins with the molecules that will form the outermost surface of the dendrimer. These branches, or "dendrons," are synthesized and then attached to a central core in the final step. wikipedia.orgnih.gov

Condensation reactions are a convenient and common method for synthesizing branched nitro-stilbene derivatives. researchgate.net For instance, novel fluorescent nitro-stilbene derivatives featuring one or two benzophenone (B1666685) groups have been successfully synthesized through multi-step condensation reactions. researchgate.netnih.gov These branched structures often serve as effective photoinitiators. nih.gov Research has also explored the attachment of dendron-conjugated branches of stilbene and 4-styrylstilbene groups to resorcinarene (B1253557) cores. wiley-vch.de Another example involves the preparation of dendritic nanoparticles that contain (E)-stilbene or (E,E)-1,4-distyrylbenzene chromophores at the terminal positions of propylene (B89431) imine dendrons. wiley-vch.de

The synthesis of these complex architectures often involves multiple steps. A common strategy includes the initial synthesis of precursor dyes containing nitro or amino groups, followed by the subsequent attachment of various branched substituents. mdpi.com The choice of synthetic route and the nature of the branching units significantly impact the final photophysical properties, including absorption and fluorescence spectroscopy. researchgate.net

The table below summarizes various synthetic approaches to create branched nitrostilbene architectures.

| Branched Architecture | Synthetic Method | Key Reagents/Starting Materials | Resulting Compound Type |

| Nitro-stilbene with Benzophenone Branches | Condensation Reaction | Nitro-stilbene dyes, Benzophenones | Branched photoinitiators researchgate.netnih.gov |

| Dendron-conjugated Stilbenes | Not specified | Resorcinarene cores, Stilbene and 4-styrylstilbene groups | Dendron-conjugated stilbenes wiley-vch.de |

| Dendritic Nanoparticles | Not specified | Propylene imine dendrons, (E)-stilbene or (E,E)-1,4-distyrylbenzene chromophores | Dendritic nanoparticles with terminal chromophores wiley-vch.de |

| General Dendrimer Synthesis | Divergent Method | Multifunctional core, Monomers with reactive/dormant groups | First-generation dendrimer, followed by successive generations scispace.com |

| General Dendrimer Synthesis | Convergent Method | Dendrons (pre-synthesized branches), Multifunctional core | Complete dendrimer nih.gov |

Mechanistic Investigations of 2 Nitrostilbene Chemical Transformations

Elucidation of Reductive Cyclization Reaction Mechanisms

The conversion of 2-nitrostilbenes into indoles via reductive cyclization is a powerful synthetic tool. This transformation is frequently catalyzed by transition metal complexes, with palladium and ruthenium being particularly effective. Carbon monoxide is often employed as a terminal reductant in these processes, offering an atom-efficient pathway where it is converted to carbon dioxide, the sole stoichiometric byproduct. rsc.orgresearchgate.netuni-graz.atrsc.org

The palladium-catalyzed reductive cyclization of 2-nitrostilbenes to indoles is believed to proceed through one of two primary competing mechanistic pathways, the prevalence of which is influenced by specific reaction conditions. rsc.org

N-Hydroxyindole Pathway (Mechanism A): In this pathway, the nitro group of 2-nitrostilbene is partially reduced by the palladium catalyst in the presence of carbon monoxide to form a nitroso intermediate. This intermediate then undergoes an intramolecular cyclization, followed by a hydrogen shift and isomerization, to yield an N-hydroxyindole. researchgate.net This N-hydroxyindole is a stable, often detectable intermediate. A subsequent palladium-catalyzed reduction of the N-hydroxyindole, again using CO as the reductant, furnishes the final indole (B1671886) product. rsc.org Studies have shown that this pathway is more prominent in less polar solvents like ethyl acetate (B1210297) (EtOAc) or toluene, where the N-hydroxyindole intermediate can accumulate. rsc.org

Metal Nitrene Pathway (Mechanism B): An alternative mechanism involves the exhaustive deoxygenation of the nitro group by the palladium catalyst to form a highly reactive palladium-nitrene intermediate. rsc.orggalchimia.com This is followed by a rapid intramolecular cyclization and reductive elimination, which directly generates the indole product without the formation of a discrete N-hydroxyindole intermediate. rsc.orgresearchgate.net This pathway is thought to be more dominant in polar aprotic solvents such as acetonitrile (B52724) (MeCN). rsc.org

The choice between these pathways can be influenced by several factors, including the solvent, temperature, and the nature of the ligands coordinated to the palladium center. rsc.org For instance, the use of 1,10-phenanthroline (B135089) as a ligand is common in these reactions. beilstein-journals.orgmdpi.com

Table 1: Influence of Solvent on the Palladium-Catalyzed Reductive Cyclization of Methyl 2-Nitrocinnamate Conditions: 0.9 mmol substrate, 1 mol% Pd(OAc)₂, ligand, solvent, ~30 min residence time, 120 °C.

| Solvent | Conversion (%) | N-hydroxyindole Formation |

| Acetonitrile (MeCN) | 80-90% | Traces |

| Dioxane | 80-90% | Significant amounts |

| Ethyl Acetate (EtOAc) | 80-90% | Significant amounts |

| Dimethylformamide (DMF) | 80-90% | - |

| Data sourced from Glotza et al., 2017. rsc.org |

Ruthenium carbonyl complexes are also effective catalysts for the reductive cyclization of this compound. beilstein-journals.org Mechanistic studies suggest that two different catalytic cycles can operate, depending on the specific ruthenium species present, namely the monomeric ruthenium pentacarbonyl, Ru(CO)₅, or the trimeric cluster, triruthenium dodecacarbonyl, Ru₃(CO)₁₂. rsc.org While Ru₃(CO)₁₂ is often used as the catalyst precursor due to its stability, it is believed to fragment under reaction conditions to generate the catalytically active species. unimi.itresearchgate.net

Chemometric optimization studies have revealed distinct kinetic profiles for these two potential catalytic pathways: rsc.org

Ru(CO)₅ Catalyzed Process: This pathway is characterized by a first-order dependence on the substrate concentration.

Ru₃(CO)₁₂ Catalyzed Process: This process exhibits zero-order kinetics with respect to the substrate concentration. rsc.org

The reaction's conversion rate is sensitive to temperature and carbon monoxide pressure, with higher temperatures and lower CO pressures generally favoring higher conversion. rsc.org These findings indicate that the mechanism is complex and can shift between pathways dominated by different ruthenium carbonyl species based on the reaction conditions. rsc.org The initial activation of the nitroarene by ruthenium carbonyl complexes is proposed to involve a single electron transfer from the metal to the nitroarene. unimi.it

In both palladium- and ruthenium-catalyzed reductive cyclizations of this compound, carbon monoxide (CO) plays the crucial role of the terminal reductant. rsc.orgbeilstein-journals.org This process is highly atom-efficient and environmentally favorable because the only stoichiometric byproduct is carbon dioxide (CO₂), which is easily removed from the reaction mixture. rsc.orguni-graz.atmdpi.com

The mechanistic function of CO involves the deoxygenation of the nitro group. In the catalytic cycle, the low-valent transition metal (e.g., Pd(0)) abstracts an oxygen atom from the nitro group. The resulting metal-oxide species is then reduced by a molecule of CO, which accepts the oxygen atom to form CO₂, regenerating the active low-valent metal catalyst to continue the cycle. beilstein-journals.orgacs.org

This process avoids the use of harsher or less environmentally friendly reducing agents like triethyl phosphite. galchimia.comacs.org The use of CO surrogates, such as phenyl formate (B1220265) or formic acid, has also been developed to circumvent the need for handling pressurized CO gas while maintaining the same fundamental reductive mechanism. mdpi.comresearchgate.netacs.org

Ruthenium-Catalyzed Cyclization Pathways: Distinct Ru(CO)5 and Ru3(CO)12 Catalytic Cycles

Single Electron Transfer (SET) Processes in this compound Reactivity

Beyond transition metal catalysis, 2-nitrostilbenes can undergo transformations initiated by single electron transfer (SET) from a reducing agent. This approach has been shown to unlock novel reactivity patterns, leading to the divergent synthesis of different heterocyclic products through mechanisms involving radical intermediates. nih.govnih.gov

A remarkable example of SET-mediated reactivity is the reaction of 2-nitrostilbenes with alkali metal tert-butoxides. In a process free of transition metals, the choice of the alkali metal counterion (Na⁺ vs. K⁺) dictates the reaction outcome, leading to either N-hydroxyindoles or oxindoles. nih.govnih.gov

Sodium tert-butoxide (NaOt-Bu): When this compound is treated with NaOt-Bu at room temperature, it selectively produces an N-hydroxyindole. nih.govresearchgate.net The proposed mechanism involves an initial SET from the tert-butoxide to the nitrostilbene to form a radical anion. The stronger coordination of the sodium ion (Na⁺) is believed to favor an intramolecular pathway, leading to the N-hydroxyindole. nih.gov

Potassium tert-butoxide (KOt-Bu): In stark contrast, using KOt-Bu under the same conditions leads exclusively to the formation of an oxindole (B195798). nih.govresearchgate.netresearchgate.net This dramatic shift in reactivity is attributed to the weaker coordination of the larger potassium ion (K⁺) to the radical anion intermediate. This lack of tight coordination is thought to enable an intermolecular oxygen-atom transfer mechanism, followed by an unprecedented 1,2-phenyl migration, ultimately yielding the oxindole product. nih.gov

This counterion control provides a powerful method for selectively synthesizing two different, valuable heterocyclic scaffolds from the same starting material by simply changing the cation of the alkoxide base. nih.gov The yield of these reactions can also be influenced by the electronic properties of substituents on the this compound. nih.gov

Table 2: Counterion-Controlled Synthesis of N-Heterocycles from this compound

| Reagent | Product | Proposed Mechanism | Controlling Factor |

| Sodium tert-butoxide | N-Hydroxyindole | Intramolecular | Strong coordination by Na⁺ |

| Potassium tert-butoxide | Oxindole | Intermolecular (O-transfer & aryl migration) | Weak coordination by K⁺ |

| Data sourced from Zhao et al., 2021. nih.gov |

The proposal that these counterion-controlled reactions proceed via radical intermediates is strongly supported by spectroscopic evidence, particularly from Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov EPR is a technique that is highly sensitive to species with unpaired electrons, such as radical anions.

When the reaction of this compound with tert-butoxide was analyzed using X-band, solution-phase EPR spectroscopy, distinct spectra were observed depending on the counterion used. nih.gov

With NaOt-Bu: The EPR spectrum was best simulated assuming a nitro radical anion coordinated to the sodium counterion. This suggests a tight ion pairing, which supports the proposed intramolecular mechanism leading to the N-hydroxyindole. nih.gov The spectrum shows a characteristic three-line pattern, indicative of a radical interacting with a single ¹⁴N nucleus (I=1). nih.gov

With KOt-Bu: The reaction mixture with potassium tert-butoxide produced a more complex EPR spectrum. This was interpreted as the result of weaker coordination with K⁺, allowing for the formation of at least two distinct spin isomers. nih.gov This lack of tight coordination could facilitate the intermolecular reaction pathway required for oxindole formation. nih.gov

These EPR studies provide direct physical evidence for the formation of radical anion intermediates and demonstrate that the nature of the interaction between this radical anion and its associated counterion is key to controlling the ultimate chemical outcome. nih.gov

Table 3: Selected EPR Spectroscopic Data for this compound Radical Anion Intermediates Spectra recorded in THF at 298 K.

| Reagent | Key Spectral Features | Interpretation |

| NaOt-Bu | Isotropic g-value (gᵢₛₒ) = 2.005; Aᵢₛₒ = 29 MHz | Single, NO₂-localized radical anion coordinated to Na⁺ |

| KOt-Bu | Two spin isomers observed (gᵢₛₒ = 2.009 and 2.007) | Weaker coordination to K⁺ allows multiple radical conformers |

| Data sourced from Zhao et al., 2021 and its supporting information. nih.govresearchgate.net |

Molecular Mechanisms of Oxygen-Atom Transfer Reactions

The transformation of 2-nitrostilbenes can proceed via complex oxygen-atom transfer reactions, the outcomes of which are highly dependent on the reaction conditions. One notable pathway is the tert-butoxide-mediated single-electron transfer (SET) reaction, which can lead to the formation of either N-hydroxyindoles or oxindoles, controlled by the choice of the alkali metal counterion. koreascience.krresearchgate.net

When this compound is treated with sodium tert-butoxide (NaOt-Bu), the reaction selectively produces N-hydroxyindoles. The proposed mechanism begins with an electron transfer from the tert-butoxide to the this compound, forming a radical anion. This is followed by a sequence involving the formation of a nitrosostilbene intermediate, which then undergoes a 6π-electron-five atom electrocyclization to yield the N-hydroxyindole product after isomerization. koreascience.kr

In a striking divergence, changing the counterion to potassium (KOt-Bu) redirects the reaction to exclusively form oxindoles. koreascience.krresearchgate.net This outcome is the result of an unprecedented intermolecular dioxygen-transfer. researchgate.net Mechanistic studies, including crossover experiments with ¹⁸O-labeled reagents, support an intermolecular oxygen-transfer process. researchgate.net The proposed mechanism for oxindole formation also starts with the generation of the this compound radical anion. This radical anion then attacks a neutral molecule of this compound at the β-position. This attack is followed by a 3-exo-tet radical cyclization to form an epoxide intermediate. Subsequent ring-opening by the proximal nitro group and a 1,2-phenyl shift leads to an N-hydroxyoxindole, which is then reduced to the final oxindole product. koreascience.kr The treatment of a pre-formed this compound oxide with KOt-Bu, which resulted in the formation of the corresponding oxindole, provides further evidence for the viability of the epoxide intermediate in this pathway. koreascience.krresearchgate.net

The critical role of the counterion is believed to stem from its coordination to the nitrostilbene radical anion. The sodium ion is thought to bind more strongly, favoring the pathway to the N-hydroxyindole. In contrast, the weaker coordination of the potassium ion leaves the radical anion available to participate in the intermolecular oxygen-atom transfer leading to the oxindole. koreascience.kr This hypothesis is supported by experiments where the addition of a crown ether (15-crown-5) to the sodium tert-butoxide reaction switches the product from the N-hydroxyindole to the oxindole. koreascience.krresearchgate.net

The stereochemistry of the starting material is also crucial. While (E)-2-nitrostilbene yields different products based on the counterion, the corresponding (Z)-isomer produces only the oxindole regardless of whether sodium or potassium tert-butoxide is used. koreascience.kr

Beyond base-mediated reactions, photochemical transformations also involve oxygen-atom transfer. The rearrangement of this compound to 2-phenylisatogen (B154749) is thought to be initiated by an n-π* excitation, wherein the oxygen atom of the excited nitro group adds to the unsaturated double bond. researchgate.net

Nucleophilic Addition Mechanisms to β-Nitrostilbenes

The electron-withdrawing nitro group in β-nitrostilbenes activates the carbon-carbon double bond for nucleophilic addition reactions. The mechanisms of these additions, particularly with amine nucleophiles like aniline (B41778), have been subject to detailed kinetic and stereochemical investigation.

Kinetic and Stereochemical Aspects of Aniline Additions to β-Nitrostilbenes

Kinetic studies of the addition of substituted anilines to substituted β-nitrostilbenes in acetonitrile reveal that the reaction follows a simple second-order rate law, being first order in both aniline and the β-nitrostilbene substrate. koreascience.kr Unlike some amine additions in aqueous solution, there is no evidence of catalysis by a second molecule of aniline in this aprotic solvent. koreascience.kr The reaction is believed to proceed concertedly through a hydrogen-bonded, four-center cyclic transition state, leading directly to the neutral product. koreascience.kr

The rates of addition are sensitive to the electronic effects of substituents on both the aniline nucleophile and the two phenyl rings of the β-nitrostilbene. The reaction rates for various combinations of substituted anilines and a specific β-nitrostilbene (Y=p-Me, Y'=H) are presented below.

| Substituent on Aniline (X) | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) |

|---|---|

| p-OMe | 9.17 |

| p-Me | 7.02 |

| H | 4.72 |

| p-Cl | 2.65 |

The data indicate that electron-donating groups on the aniline nucleophile increase the reaction rate, as expected for a nucleophilic attack. The Brønsted-type coefficient (βₓ), which measures the sensitivity of the reaction rate to the basicity of the nucleophile, ranges from 0.11 to 0.34 for these reactions. koreascience.krkchem.org This relatively small magnitude suggests an early transition state with only a small degree of N-C bond formation. koreascience.kr In comparison to additions with more basic benzylamines, the smaller βₓ values for aniline additions point to an even earlier transition state. researchgate.net

Kinetic isotope effect studies involving deuterated aniline nucleophiles (XC₆H₄ND₂) show weak normal effects (kH/kD > 1), which further supports the proposed early, hydrogen-bonded cyclic transition state. koreascience.krkchem.org Stereochemical investigations on related activated nitro olefins show that nucleophilic vinylic substitution with amines often leads exclusively to (Z)-isomers, suggesting attractive interactions between the substrate's nitro group and the nucleophile in the intermediate or transition state. oup.com

Analysis of Transition State Imbalance and Reactivity-Selectivity Principle (RSP) in Addition Reactions

The concept of transition state (TS) imbalance is a key feature in the addition reactions to activated olefins. It describes a situation where different processes involved in the reaction (e.g., bond formation, charge development, resonance stabilization) have progressed to different extents in the transition state. For the addition of anilines to β-nitrostilbenes in acetonitrile, a TS imbalance is observed. koreascience.krkchem.org This is demonstrated by the positive values for the Hammett coefficients ρY and ρY' (sensitivity to substituents on the stilbene (B7821643) phenyl rings), with a calculated difference (Δρ = ρY - ρY') of 0.04, indicating a development of negative charge on the β-carbon in the transition state. researchgate.netkchem.org

The signs of the cross-interaction constants (e.g., ρXY < 0) are consistent with a typical bond formation process. koreascience.kr However, the imbalance suggests that the resonance delocalization of the developing negative charge onto the nitro group lags behind the formation of the C-N bond. nstl.gov.cn Such imbalances are characteristic of additions to non-dicarbonyl activated olefins. koreascience.kr

The Reactivity-Selectivity Principle (RSP) posits that a more reactive species will be less selective in its reactions. wikipedia.org However, this principle is now considered largely obsolete as numerous exceptions and violations have been documented. wikipedia.org The addition of anilines to β-nitrostilbenes is one such case where the RSP is violated. koreascience.kr For this reaction series, which is considered to be under intrinsic (kinetic) control rather than thermodynamic control, a more reactive nucleophile (e.g., aniline with a stronger electron-donating group) is actually more selective, a phenomenon sometimes referred to as anti-RSP. koreascience.kr This violation is characteristic of amine additions to olefins that are not activated by dicarbonyl groups. koreascience.kr

Photochemical and Photophysical Studies of 2 Nitrostilbene Systems

Photo-Induced Isomerization Dynamics of Nitrostilbenes

The photoisomerization of nitrostilbenes, a process involving the conversion between trans and cis isomers upon light absorption, is a cornerstone of their photochemistry. This transformation is a multi-step process involving excited electronic states and complex potential energy surfaces.

Pathways of Trans-to-Cis Isomerization and Their Energetics

The trans-to-cis isomerization in nitrostilbene systems is a multifaceted process that can proceed through various relaxation pathways upon photoexcitation. wikipedia.org For stilbene (B7821643) and its derivatives, photoexcitation typically populates the first excited singlet state (S₁), initiating rotation around the central carbon-carbon double bond. researchgate.net

In the case of 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), a representative "push-pull" nitrostilbene, the process is more complex. Upon excitation to the Franck-Condon (FC) region of the S₁ state, the trans isomer first undergoes an ultrafast conversion to a quinoid form. mdpi.comnih.govresearchgate.net Following this, the primary relaxation pathway is not a direct rotation in the singlet state, but rather a process involving triplet states. The system proceeds via intersystem crossing (ISC) to the second triplet state (T₂). mdpi.comnih.govresearchgate.net The relaxation continues through a conical intersection between the T₂ and T₁ states, eventually leading to a twisted geometry in the T₁ state. mdpi.comnih.gov From this twisted triplet state, another intersystem crossing occurs to the ground state (S₀), which can then relax to either the trans or cis isomer. mdpi.comnih.govresearchgate.net

The energetics of these pathways show that the singlet relaxation pathway for the trans isomer is hindered by a significant energy barrier on the S₁ surface. nih.govresearchgate.net In contrast, the cis isomer, upon excitation, lies at the top of a steeply decreasing potential energy surface, allowing for efficient isomerization to the trans form. nih.govresearchgate.net Theoretical models suggest that for some derivatives, the triplet state is a crucial intermediate in the trans-to-cis photoisomerization pathway. rsc.org

Influence of Conical Intersections (CIs) on Nonadiabatic Decay Pathways

Conical intersections (CIs) are critical points on the potential energy surfaces where two electronic states become degenerate, facilitating highly efficient, radiationless decay back to the ground state. researchgate.net In nitrostilbene systems, CIs play a pivotal role in mediating the nonadiabatic decay that is essential for photoisomerization. mdpi.comnih.gov

For DANS, a complex network of five S₁/S₀ and three T₂/T₁ conical intersections, along with several intersystem crossings, governs the photorelaxation pathways. mdpi.comnih.govresearchgate.net The relaxation from the excited trans isomer is largely directed through a triplet pathway involving a CI between the T₂ and T₁ states (CI-T₂/T₁-trans). mdpi.comnih.gov The direct decay through a singlet CI (CI-S₁/S₀-twist) is impeded by a substantial energy barrier. nih.govresearchgate.net

For the excited cis isomer, the situation is different. The initial excited state (cis-S₁-FC) has ready access to steeply decreasing potential energy surfaces that lead directly to S₁/S₀ conical intersections. nih.gov The direction of the initial twisting of the substituent groups determines whether the molecule will undergo C=C bond twisting via one CI (CI-S₁/S₀-twist-c) to yield trans or cis products, or proceed through another CI (CI-S₁/S₀-DHP) to form a dihydrophenanthrene (DHP) intermediate. nih.govresearchgate.net These competing nonadiabatic decay pathways, dictated by the accessibility of various CIs, are fundamental to understanding the photochemical behavior of nitrostilbene systems. mdpi.comnih.gov

Fluorescence and Spectroscopic Emission Characteristics of Nitrostilbene Derivatives

The fluorescence properties of nitrostilbene derivatives are strongly influenced by their electronic structure, particularly the presence of electron-donating and electron-accepting groups, which facilitates the formation of intramolecular charge transfer states.

Formation of Intramolecular Charge Transfer (ICT) States and Their Impact on Fluorescence Quantum Efficiency

Upon photoexcitation, many nitrostilbene derivatives, especially those with electron-donating groups (like a dimethylamino group), exhibit the formation of an intramolecular charge transfer (ICT) state. aip.org In this process, electron density is transferred from the donor to the acceptor (nitro) group through the π-conjugated bridge. functmaterials.org.uaresearchgate.net This excited state is significantly more polar than the ground state. aip.org

The formation and nature of the ICT state have a profound impact on the fluorescence quantum efficiency. mdpi.com The relaxation from the initially excited state can lead to different types of ICT states, primarily distinguished by their geometry: a planar ICT (PICT) state or a twisted ICT (TICT) state. nih.gov

PICT states are generally associated with a more planar conformation and are often highly fluorescent. nih.gov

TICT states , which involve a rotational twist around the donor-bridge bond, are typically non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways. nih.govrsc.org

Solvatochromic Effects on Emission Spectra and Fluorescence Quantum Yields

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. researchgate.net Nitrostilbene derivatives, particularly those that form polar ICT states, exhibit significant positive solvatochromism, meaning their emission spectra shift to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.govmdpi.com This occurs because the highly polar excited ICT state is stabilized to a greater extent by polar solvent molecules than the less polar ground state. nih.govmdpi.com

The dye 4-dimethylamino-4'-nitrostilbene (DANS) is a classic example of a solvatochromic molecule. nih.gov Its emission spectrum shifts dramatically to the red with increasing solvent polarity. nih.gov This property has been utilized to discriminate between different microplastics based on their polarity, as the dye's fluorescence emission color changes depending on the polymer it absorbs into. nih.gov

The following table illustrates the solvatochromic shift of DANS in different environments:

| Environment | Emission Maximum (λem) | Relative Polarity |

|---|---|---|

| Protein Context (nNOS) | 630 nm pnas.org | Lower |

| DMSO | 740 nm pnas.org | Higher |

As solvent polarity increases, the Stokes shift (the difference between the absorption and emission maxima) also generally increases, while the photoisomerization quantum yield tends to decrease. mdpi.com This is attributed to the stabilization of the polar ICT state, which enhances radiative and non-radiative decay from this state at the expense of the isomerization pathway. mdpi.com

Protonation-Induced Modifications in Absorption and Emission Profiles (e.g., 4-Dimethylamino-4'-nitrostilbene, DANS)

The absorption and emission properties of certain nitrostilbene derivatives can be significantly altered by protonation, particularly at the electron-donating group. demokritos.grnih.gov In the case of 4-dimethylamino-4'-nitrostilbene (DANS), protonation of the dimethylamino group leads to substantial changes in its electronic spectra. demokritos.gr

Upon protonation, the absorption maximum of DANS exhibits a pronounced blue shift (hypsochromic shift). demokritos.gr This is because protonation of the nitrogen atom effectively eliminates its electron-donating capability, thus inhibiting the push-pull charge transfer character of the S₀ → S₁ transition. demokritos.grresearchgate.net The lowest excited state of protonated DANS does not have the significant charge-transfer character seen in the neutral molecule. demokritos.gr

Theoretical and experimental studies have quantified this blue shift in various solvents.

| Solvent | Experimental Absorption Shift (nm) | Theoretical Absorption Shift (nm) |

|---|---|---|

| Toluene | 71 demokritos.gr | 68 demokritos.gr |

| THF | 94 demokritos.gr | 103 demokritos.gr |

| Chloroform (B151607) | 103 demokritos.gr | 72 demokritos.gr |

This ability to tune the absorption and emission profiles through protonation makes these molecules interesting for applications such as sensors and in organic light-emitting diodes where color tuning is desired. demokritos.grnih.gov The reversible nature of this protonation allows for the development of photoswitches that can be controlled by pH. acs.org

Two-Photon Absorption (TPA) Properties of Nitrostilbene Chromophores

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition. This phenomenon is highly dependent on the molecular structure of the chromophore and its surrounding environment. Nitrostilbene derivatives, particularly those with a donor-π-acceptor (D-π-A) architecture, are of significant interest for their TPA properties.

Structure-Function Relationships Governing Two-Photon Absorption Efficiency

The efficiency of two-photon absorption in nitrostilbene systems is intrinsically linked to their molecular design. A key strategy for enhancing TPA cross-sections (σ₂) involves the creation of push-pull systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge.

Research has demonstrated a clear relationship between the electron-withdrawing strength of the acceptor and the TPA efficiency. Replacing a weaker acceptor, such as a phosphonate (B1237965) group, with a stronger nitro group results in a significant increase in the σ₂ value. researchgate.net For example, the TPA cross-section was found to increase from 650 GM for a phosphonate-substituted stilbene to 1300 GM for its nitro-substituted counterpart. researchgate.net Similarly, D-π-A molecules generally exhibit larger TPA cross-sections compared to their centrosymmetric counterparts like trans-stilbene (B89595). nih.gov

Table 1: Comparison of Two-Photon Absorption (TPA) Cross-Sections for Various Stilbene Derivatives This table illustrates the impact of different electron-withdrawing and -donating groups on TPA efficiency.

| Compound Name | Donor Group | Acceptor Group | TPA Cross-Section (σ₂) in GM¹ |

|---|---|---|---|

| Dimethylamino-4'stilbene | Dimethylamino | H | 108 |

| Stilbene Derivative 3a | Varies | Phosphonate | 650 |

| Stilbene Derivative 3b | Varies | Nitro | 1300 |

| Ditopic Alkoxynitrostilbene (DPNS) | Alkoxy | Nitro (x2) | ~330 |

| 4-dimethylamino-4'-nitrostilbene (DANS) | Dimethylamino | Nitro | 116 (in CHCl₃) |

¹GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) Data sourced from references researchgate.netresearchgate.netacs.org.

Impact of Solvent Environment on Two-Photon Absorption Cross Sections

The solvent environment can exert a significant influence on the TPA properties of nitrostilbene chromophores. aip.org This effect, known as two-photon solvatochromism, arises from the interaction of the solvent's polarity with the chromophore's dipole moment, which often changes between the ground and excited states. researchgate.net

For D-π-A molecules like DANS, which possess a significant permanent electric dipole moment, the solvent polarity affects both the position of the TPA peak and the magnitude of the TPA cross-section. researchgate.net Studies on DANS have shown that the TPA peak wavelength shifts to longer wavelengths (a red-shift) as the solvent polarity increases. For instance, the peak shifts from 834 nm in the low-polarity solvent isobutyl isobutyrate to 892 nm in the highly polar dimethyl sulfoxide (B87167) (DMSO). researchgate.net This shift quantitatively follows the corresponding solvatochromic shift observed in the one-photon absorption spectrum. researchgate.net

However, the relationship between solvent polarity and the peak TPA cross-section (σ₂) is more complex and does not always show a direct correlation. researchgate.netresearchgate.net In one study, the σ₂ for DANS was found to decrease when the solvent was changed from moderately polar chloroform and dichloromethane (B109758) to the more polar DMSO. researchgate.net Another investigation revealed that the peak σ₂ value for DANS varied from 160 GM in isobutyl acetate (B1210297) to 240 GM in 1,3-Dioxolane, but this variation did not correlate directly with solvent polarity metrics. researchgate.net This complex behavior is tentatively attributed to changes in the excited-state permanent electric dipole moment upon the instantaneous transition from the ground state. researchgate.net The lack of a simple correlation highlights the complexity of local molecular-level interactions between the chromophore and solvent molecules. researchgate.netresearchgate.net

Table 2: Solvent Effects on the Peak Two-Photon Absorption (TPA) Cross-Section of 4-Dimethylamino-4'-nitrostilbene (DANS) This table presents the measured peak TPA cross-section (σ₂) for DANS in a series of solvents with varying polarity.

| Solvent | Dielectric Constant (ε) | TPA Peak Wavelength (nm) | Peak TPA Cross-Section (σ₂) in GM¹ |

|---|---|---|---|

| Isobutyl isobutyrate | 4 | 834 | 190 |

| Isobutyl acetate | 5.3 | 842 | 160 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 864 | 220 |

| 1,3-Dioxolane | 17 | 868 | 240 |

| Dichloromethane | 8.9 | 868 | 230 |

| Acetone | 21 | 874 | 210 |

| Acetonitrile (B52724) | 36 | 884 | 210 |

| Dimethyl sulfoxide (DMSO) | 48 | 892 | 190 |

¹GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) Data sourced from reference researchgate.net.

Photoreactivity and Photoinitiation Capabilities of Nitrostilbene Derivatives

Beyond their nonlinear optical properties, nitrostilbene derivatives exhibit significant photoreactivity, enabling their use as photoinitiators for polymerization reactions. Their ability to absorb light and generate reactive species is central to this function.

Mechanistic Investigations of Photopolymerization Initiation

Nitrostilbene derivatives have been developed as efficient photoinitiators for visible-light-induced polymerization. researchgate.net A successful approach involves creating dye-linked photoinitiators by incorporating a photoinitating moiety, such as a benzophenone (B1666685) group, into the nitrostilbene structure. researchgate.netresearchgate.net

These novel derivatives can effectively initiate the free-radical photopolymerization of monomers like methyl methacrylate (B99206) (MMA) at very low concentrations. researchgate.net The initiation mechanism is based on a visible-light-induced intramolecular electron transfer. Upon light absorption by the nitrostilbene chromophore, an electron is transferred from the excited chromophore to the linked benzophenone part. researchgate.netresearchgate.net This process generates the reactive species necessary to start the polymerization chain reaction. The formation of a benzopinacol (B1666686) moiety during the photoreaction, confirmed by nuclear magnetic resonance spectroscopy, provides evidence for this mechanism. researchgate.net

The efficiency of these systems is influenced by their molecular architecture. Studies have shown that dye-linked photoinitiators are more efficient than a simple physical mixture of the dye and a separate initiator molecule. researchgate.netresearchgate.net Furthermore, increasing the number of photoinitiating groups within a single molecule can enhance performance; a nitrostilbene derivative with two benzophenone groups displayed more effective photoinitiation than a similar derivative with only one. researchgate.netresearchgate.net

Exploration of Self-Regenerative Photoreaction Mechanisms

A prime example is a ditopic alkoxynitrostilbene, which contains two nitroaromatic centers within one molecule. researchgate.net The proximity of these two photoredox centers gives rise to a unique cycling mechanism. The process is believed to involve a stepwise phototriggering of each nitro group. After one nitro group reacts, a subsequent regenerative process occurs, restoring the system's reactivity and allowing the second nitro group to be triggered. researchgate.net This cooperative effect leads to a substantial amplification of photoreactivity compared to a similar molecule with only a single reactive center. researchgate.netresearchgate.net

The combination of a high two-photon absorption cross-section with this enhanced photoreactivity makes such bichromophoric nitrostilbenes highly suitable for applications like two-photon polymerization. researchgate.net The self-regenerative mechanism allows the initiator to participate more effectively in the polymerization process, potentially leading to more efficient material fabrication. The concept of self-regeneration, where active species can be reversibly activated, represents a sophisticated approach to designing advanced photoinitiators. researchgate.netrsc.org

Computational Chemistry and Theoretical Characterization of 2 Nitrostilbene

Quantum Chemical Methodologies for Electronic Structure Elucidation

To accurately describe the electronic landscape of 2-nitrostilbene, particularly its behavior in electronically excited states, researchers have turned to a variety of high-level quantum chemical methods. These computational tools allow for the detailed characterization of the molecule's electronic states and the transitions between them.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations for Nitrostilbenes

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have become workhorse methods for studying the electronic structure of medium to large-sized molecules like nitrostilbenes. acs.orgresearchgate.net These approaches offer a balance between computational cost and accuracy, making them suitable for exploring the ground and excited state properties of these "push-pull" chromophores. researchgate.net In the context of nitrostilbenes, DFT/TDDFT calculations have been instrumental in understanding various aspects, including vibrational spectroscopy, two-photon absorption, and the effects of protonation. researchgate.net

For instance, in studies of 4-dimethylamino-4′-nitrostilbene (DANS), a related compound, TDDFT calculations have been employed to compute excited state properties and vertical singlet excitation energies. researchgate.net The choice of the functional in these calculations is critical. Research has shown that for DANS, the CAM-B3LYP functional provides better agreement with experimental absorption maxima compared to the more common B3LYP functional. acs.orgnih.gov This is particularly important for accurately describing charge-transfer states, which are a known challenge for some DFT functionals. acs.org Despite these challenges, DFT and TDDFT can provide valuable qualitative information, including insights from the electron-density plots of frontier orbitals involved in electronic excitations. acs.org These methods have also been used to investigate structural changes upon excitation, such as the twisting of the nitro group, which is a key factor in the nonradiative decay pathways of these molecules. ntu.edu.tw

| Functional | Property | Finding | Reference |

| CAM-B3LYP | Absorption λmax | Better agreement with experimental data for DANS. | acs.orgnih.gov |

| B3LYP | Absorption λmax | More appropriate for other systems like DCM. | nih.gov |

Coupled Cluster (RI-CC2) Methods for Excited State Analysis

For a more accurate description of excited states, particularly for medium-sized systems, the resolution-of-the-identity coupled cluster model with second-order approximation (RI-CC2) is a powerful alternative to TDDFT. acs.orgeie.gr While configuration interaction (CI) methods are often computationally prohibitive for molecules of this size, RI-CC2 offers a good balance of accuracy and feasibility. acs.org

Investigations into "push-pull" organic chromophores like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) have utilized RI-CC2 alongside TDDFT to study their absorption and emission spectra. eie.gr This dual approach allows for a cross-validation of the results and a more robust understanding of the electronic transitions. One of the challenges with applying methods like RI-CC2 is the inclusion of solvent effects, which can be crucial for accurately modeling the behavior of these solvatochromic molecules. acs.orgeie.gr Nevertheless, RI-CC2 stands as a valuable tool for obtaining high-quality data on the excited state energies and properties of nitrostilbene derivatives.

Multi-State n-electron Valence State Second Order Perturbation Theory (MS-NEVPT2) Applications

To delve deeper into the complex photorelaxation pathways of nitrostilbene derivatives, researchers have employed highly sophisticated multireference methods. One such method is the multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2). mdpi.comresearchgate.netnih.gov This approach is particularly well-suited for describing situations where multiple electronic states are close in energy and interact, a common scenario in photochemical reactions.

A significant study on 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) utilized MS-NEVPT2 to map out the intricate network of conical intersections and intersystem crossings that govern its photorelaxation upon S1 excitation. mdpi.comresearchgate.netnih.gov The calculations revealed competing nonadiabatic decay pathways that play distinct roles in the trans-to-cis and cis-to-trans isomerization processes. mdpi.comresearchgate.netnih.gov The use of MS-NEVPT2 provided crucial energetic information for the various stationary points and crossing points on the potential energy surfaces, offering a detailed picture of the dynamic behavior of the molecule after absorbing light. mdpi.com

Complete Active Space Self-Consistent Field (CASSCF) Investigations of Electronic States

The foundation for high-level multireference calculations like MS-NEVPT2 is often laid by the Complete Active Space Self-Consistent Field (CASSCF) method. mdpi.comnih.gov CASSCF is essential for obtaining a qualitatively correct description of the electronic wave function in cases of strong electron correlation, such as in electronically excited states and along reaction pathways involving bond breaking or significant geometric distortions. nih.govgaussian.com

In the study of DANS, a state-average CASSCF (SA-CASSCF) approach was used to optimize the geometries of the minima, transition states, conical intersections, and intersystem crossings within the lowest singlet and triplet electronic states. mdpi.com The active space for these calculations, which includes the orbitals and electrons most critical to the photochemical process, was carefully selected. For DANS, an active space of 18 electrons in 12 orbitals was employed. mdpi.com The geometries optimized at the CASSCF level then serve as the basis for more accurate energy calculations using methods like MS-NEVPT2. mdpi.com

Theoretical Modeling of Photorelaxation Pathways

Understanding how this compound dissipates the energy it absorbs from light is a central goal of theoretical studies. This involves mapping the complex potential energy surfaces of the excited states and identifying the key pathways for relaxation back to the ground state, which may involve isomerization or other chemical transformations.

Mapping Conical Intersection (CI) and Intersystem Crossing (ISC) Networks

The photorelaxation of nitrostilbene derivatives is governed by a complex interplay of nonadiabatic transitions, which occur at points where different electronic potential energy surfaces approach or cross each other. Two critical types of such crossings are conical intersections (CIs), which facilitate rapid internal conversion between states of the same spin multiplicity, and intersystem crossings (ISCs), which enable transitions between states of different spin multiplicities (e.g., from a singlet to a triplet state). mdpi.comresearchgate.netnih.gov

Theoretical modeling of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) has revealed an intricate network of these crossings. mdpi.comresearchgate.netnih.gov Specifically, researchers have identified and characterized five S1/S0 and three T2/T1 conical intersections, as well as three S1/T2, one S1/T1, and one S0/T1 intersystem crossings. mdpi.comresearchgate.netnih.gov The location and energetics of these crossings determine the fate of the excited molecule.

For the trans isomer of DANS, upon excitation, the relaxation is predicted to proceed mainly through a triplet pathway involving an intersystem crossing from the S1 to the T2 state, followed by internal conversion to the T1 state. researchgate.netnih.gov In contrast, for the cis isomer, the initial twisting dynamics on the S1 surface dictate whether the molecule undergoes isomerization back to the trans form via a conical intersection or undergoes a ring-closing reaction to form a dihydrophenanthrene (DHP) derivative. researchgate.netnih.gov These detailed maps of the CI and ISC networks provide a comprehensive framework for understanding the photoisomerization dynamics and other competing photochemical processes in nitrostilbene systems. mdpi.comresearchgate.net

| Crossing Type | States Involved | Number Identified | Reference |

| Conical Intersection | S1/S0 | 5 | mdpi.comresearchgate.netnih.gov |

| Conical Intersection | T2/T1 | 3 | mdpi.comresearchgate.netnih.gov |

| Intersystem Crossing | S1/T2 | 3 | mdpi.comresearchgate.netnih.gov |

| Intersystem Crossing | S1/T1 | 1 | mdpi.comresearchgate.netnih.gov |

| Intersystem Crossing | S0/T1 | 1 | mdpi.comresearchgate.netnih.gov |

Computational Determination of Potential Energy Surfaces (PES) and Optimized Geometries

The potential energy surface (PES) is a fundamental concept in computational chemistry, mapping the energy of a molecule as a function of its atomic coordinates. pythoninchemistry.org For molecules like this compound, the PES is multidimensional, and its exploration is key to understanding stable conformations, transition states, and reaction pathways. pythoninchemistry.org Computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, are employed to calculate the PES, which helps in identifying energy minima corresponding to optimized, stable molecular geometries. faccts.denumberanalytics.com

Geometry optimization is the process of finding the atomic arrangement that corresponds to the lowest energy on the PES. faccts.de For stilbene (B7821643) derivatives, a key area of investigation is the rotational barrier around the central ethylenic double bond, which is central to the trans-cis isomerization process. mdpi.com In substituted stilbenes like 4-dimethylamino-4'-nitrostilbene (DANS), a well-studied analogue, DFT calculations show that the trans isomers in the ground state (S₀) and various excited states (S₁, T₁, T₂) are typically planar, a result of the extensive π-conjugation across the molecule. mdpi.com However, upon excitation, the molecule can undergo torsional motions, such as twisting of the nitro group, leading to different minima on the excited-state PES. acs.orgntu.edu.tw

For instance, studies on constrained DANS models, where certain rotations are restricted, have been supported by TD-DFT calculations to understand the structural nature of radiative and nonradiative states. acs.orgntu.edu.tw These calculations reveal that the structure at a conical intersection—a point of degeneracy between two electronic states that facilitates rapid nonradiative decay—can involve not just twisting but also pyramidalization of the nitro group. acs.orgntu.edu.tw The calculation of the PES for this compound would similarly illuminate the pathways for photoisomerization and other relaxation processes, identifying the most stable conformations in both ground and excited states and the energy barriers connecting them.

Advanced Theoretical Analysis of Spectroscopic Data and Electronic Properties

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. q-chem.comfaccts.de It calculates the vertical excitation energies (VEEs), which correspond to the energy difference between the ground and excited electronic states without any change in the molecular geometry (Franck-Condon principle). rsc.org The oscillator strength (f) is also calculated, which is a dimensionless quantity that expresses the probability of a given electronic transition. researchgate.net Transitions with high oscillator strengths are intense in the experimental absorption spectrum. researchgate.net

For push-pull stilbenes like DANS, theoretical methods have been benchmarked against experimental data. Multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) has been used to calculate VEEs. mdpi.com For example, the S₀ → S₁ VEE for trans-DANS was calculated using different basis sets, showing a convergence toward the experimental value as the basis set size increases. mdpi.com

Table 1: Calculated Vertical Excitation Energies (VEEs) for trans-DANS This interactive table provides a summary of Vertical Excitation Energies (VEEs) for trans-4-dimethylamino-4'-nitrostilbene (DANS) calculated using the MS-NEVPT2 method with different basis sets, compared to the experimental value.

| Basis Set | Calculated VEE (eV) | Experimental Value (eV) |

|---|---|---|

| 6-31G* | 3.53 | 2.97 |

| 6-311G* | 3.37 | 2.97 |

| 6-311+G* | 3.14 | 2.97 |

Data sourced from a study on the photorelaxation pathways of DANS. mdpi.com

These calculations confirm that the lowest energy absorption band corresponds to a π→π* transition with significant charge-transfer character. mdpi.com For this compound, similar TD-DFT calculations would predict its UV-Vis absorption spectrum, identifying the energies and intensities of its primary electronic transitions.

In push-pull systems like nitrostilbenes, the presence of an electron-donating group and an electron-withdrawing group (like the nitro group) facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This phenomenon can be visualized using electron density difference plots, which show the redistribution of electron density between the ground and excited states. rsc.org

In DANS, upon excitation to the S₁ state, electron density moves from the dimethylamino (donor) end to the nitrostilbene (acceptor) end. rsc.org This ICT process is often coupled with structural changes, particularly the twisting of the nitro group. acs.orgntu.edu.tw This twisting can lead to the formation of a twisted intramolecular charge-transfer (TICT) state, which is a key nonradiative decay channel in polar solvents. researchgate.net Theoretical studies on DANS and related nitroaromatic chromophores have used time-resolved vibrational spectroscopy and TD-DFT simulations to support the ultrafast ICT dynamics (occurring within femtoseconds) associated with the twisting of the nitrophenyl group. researchgate.net

Computational chemistry allows for the simulation of full UV-Vis absorption and fluorescence spectra, providing a direct comparison with experimental results. illinois.edu The simulation process typically involves:

Optimizing the geometry of the ground state (for absorption) and the first excited state (for fluorescence). illinois.edu

Calculating VEEs and oscillator strengths using methods like TD-DFT at these optimized geometries. faccts.deillinois.edu

Applying a broadening function (e.g., Gaussian or Lorentzian) to the calculated transitions to simulate the shape of the experimental spectrum. lanl.gov

For nitrostilbene derivatives, these simulations can accurately reproduce the absorption and emission maxima (λmax). researchgate.net Furthermore, they can model solvatochromism—the shift in spectral peaks with changing solvent polarity. researchgate.net Theoretical studies on DANS have successfully rationalized the experimental observation that its fluorescence quantum yield and Stokes shift are highly dependent on the solvent environment, linking these effects to the stabilization of the ICT state in polar solvents. ntu.edu.twresearchgate.net

Electrochemical methods, such as cyclic voltammetry, combined with theoretical calculations, provide a powerful approach to quantify intramolecular electronic interactions in push-pull molecules. researchgate.netuchile.cl In nitrostilbene derivatives, the nitro group serves as an excellent electrochemical probe because its reduction potential is sensitive to the electron density across the conjugated system. researchgate.netuchile.cl

A study on a series of stilbene derivatives with various donor groups and a nitro acceptor group demonstrated this principle. uchile.cl The reduction potential of the nitro group was measured in a mixed solvent system. It was found that stronger electron-donating groups make the nitro group harder to reduce (i.e., the reduction potential becomes more negative). This is because the donor group increases the electron density on the nitro group, reflecting a stronger push-pull effect. researchgate.netuchile.cl

Table 2: Electrochemical Data for Nitrostilbene Derivatives This interactive table shows the peak potential for the nitro group reduction in different nitrostilbene derivatives at pH 7, illustrating the push-pull effect.

| Compound | Substituent (Donor) | Peak Potential (Ep vs. SCE) |

|---|---|---|

| A | -H | -0.72 V |

| B | -OCH₃ | -0.75 V |

| C | -OH | -0.74 V |

| D | -N(CH₃)₂ | -0.80 V |

Data adapted from Bollo et al. uchile.cl

These experimental findings can be correlated with theoretical calculations of electron distribution and molecular orbital energies to provide a comprehensive understanding of the structure-property relationships governing the push-pull mechanism in these systems. uchile.cl

Applications of 2 Nitrostilbene As a Precursor in Heterocyclic Synthesis

Indole (B1671886) Synthesis via Reductive Cyclization of 2-Nitrostilbenes

The conversion of 2-nitrostilbenes to indoles is a prominent application of this precursor in heterocyclic chemistry. This transformation, a variation of the Cadogan-Sundberg indole synthesis, involves the deoxygenative cyclization of the 2-nitrostilbene molecule. galchimia.com The reaction typically proceeds through the reduction of the nitro group, which then facilitates an intramolecular cyclization onto the adjacent vinyl group to form the indole ring. Various methodologies have been developed to achieve this, including palladium-catalyzed reactions and the use of sulfur or selenium as assisting agents.

Palladium-Catalyzed Deoxygenative Cyclization for Indole Ring Formation

Palladium-based catalytic systems are highly effective for the reductive cyclization of 2-nitrostilbenes to indoles. rsc.org These reactions often employ carbon monoxide (CO) as a terminal reductant, which deoxygenates the nitro group, leading to the formation of the indole and carbon dioxide as the primary byproduct. rsc.orgresearchgate.netrsc.org The process is generally clean and can be performed with low catalyst loadings, typically 1 to 2 mol% of a palladium salt like palladium(II) acetate (B1210297) (Pd(OAc)₂). rsc.orgresearchgate.netrsc.org The addition of ligands, such as 1,10-phenanthroline (B135089) or triphenylphosphine, can enhance catalyst stability and reaction efficiency. rsc.orgbeilstein-journals.org

The reaction conditions, including solvent and temperature, can influence the reaction pathway. Two primary mechanisms have been proposed for this transformation. rsc.orgrsc.orgresearchgate.net One pathway involves the partial reduction of the nitro group to a nitroso intermediate, followed by cyclization and further reduction to yield the indole product, potentially proceeding through an N-hydroxyindole intermediate. rsc.orgrsc.org The alternative mechanism suggests a more direct deoxygenation to a nitrene or nitrenoid species, which then undergoes intramolecular cyclization to directly form the indole ring. rsc.orgrsc.org The operative mechanism can be dependent on the specific reaction conditions, with some evidence suggesting that N-hydroxyindoles may accumulate in less polar solvents like ethyl acetate or toluene, while the direct route to the indole is favored in solvents like acetonitrile (B52724). rsc.org

Research has demonstrated the broad applicability of this method for synthesizing a variety of substituted indoles. For example, various o-vinylnitrobenzenes, including 2-nitrostilbenes and their derivatives, have been successfully converted to the corresponding indoles in good to excellent yields. researchgate.netuni-graz.at

Table 1: Examples of Palladium-Catalyzed Indole Synthesis from 2-Nitrostilbenes

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

| This compound | Pd(OAc)₂, 1,10-phenanthroline, CO | MeCN, 140°C, 15-30 min (flow) | 2-Phenylindole (B188600) | Good to Excellent | researchgate.netuni-graz.at |

| Methyl 2-nitrocinnamate | Pd(OAc)₂, 1,10-phenanthroline, CO | MeCN, 120°C, 30 min (flow) | Methyl indole-2-carboxylate | >80% conversion | rsc.org |

| 2-Nitrostyrenes | Pd(OAc)₂, PPh₃, CO | DMF/MeOH, 70°C, 15-48 h | Substituted Indoles | Not specified | beilstein-journals.org |

Sulfur- and Selenium-Assisted Indole Formation Mechanisms

In addition to palladium catalysis, elemental sulfur and selenium have been shown to mediate the reductive N-heterocyclization of 2-nitrostilbenes to indoles using carbon monoxide as the reductant. clockss.orgacs.org These methods offer an alternative to transition metal-catalyzed processes.